Molibresib Besylate

Description

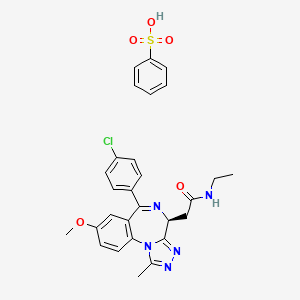

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzenesulfonic acid;2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2.C6H6O3S/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14;7-10(8,9)6-4-2-1-3-5-6/h5-11,18H,4,12H2,1-3H3,(H,24,29);1-5H,(H,7,8,9)/t18-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGMFOYDYUZADE-FERBBOLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895049-20-3 |

Source

|

| Record name | Molibresib besylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1895049203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOLIBRESIB BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K04D7I4BCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molibresib Besylate: A Technical Guide to its Mechanism of Action in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molibresib besylate (GSK525762) is an orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains (BRD2, BRD3, and BRD4), molibresib disrupts chromatin remodeling and prevents the transcription of key oncogenes, most notably MYC. This targeted epigenetic modulation leads to the inhibition of tumor cell growth and proliferation. Preclinical studies have demonstrated the potent anti-proliferative activity of molibresib across a range of solid tumor cell lines, with corresponding tumor growth inhibition in xenograft models. Clinical investigations in various advanced solid tumors, including NUT carcinoma and castration-resistant prostate cancer, have established a manageable safety profile and shown preliminary signs of anti-tumor activity. This technical guide provides an in-depth overview of the mechanism of action of molibresib, supported by preclinical and clinical data, detailed experimental protocols, and an exploration of potential resistance mechanisms.

Introduction to Molibresib and the BET Family of Proteins

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that play a fundamental role in regulating gene expression.[1] These proteins contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key modification associated with transcriptionally active chromatin. This interaction recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell cycle progression, proliferation, and apoptosis. In many cancers, the aberrant activity of BET proteins, often linked to the overexpression of oncogenes like MYC, contributes to tumorigenesis and tumor maintenance.[2][3]

Molibresib is a potent and selective pan-BET inhibitor that mimics acetylated lysine, thereby competitively displacing BET proteins from chromatin.[1] This displacement effectively silences the expression of BET-dependent genes, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: From Chromatin to Cancer Cell Fate

The primary mechanism of action of molibresib is the competitive inhibition of BET bromodomains. This initial binding event triggers a cascade of downstream effects that ultimately determine the fate of the cancer cell.

Disruption of BET-Chromatin Interaction and Transcriptional Repression

By occupying the acetyl-lysine binding pockets of BET proteins, molibresib prevents their association with acetylated histones at gene promoters and super-enhancers. This leads to the displacement of the transcriptional apparatus, including RNA Polymerase II, from the promoters of key oncogenes. A primary target of this transcriptional repression is the MYC oncogene, a master regulator of cell proliferation and survival.[2]

Downregulation of MYC and its Target Genes

Preclinical studies have consistently demonstrated that treatment with molibresib leads to a significant reduction in both MYC mRNA and protein levels.[4] The downregulation of MYC, in turn, affects a multitude of its downstream target genes involved in cell cycle control, metabolism, and protein synthesis, ultimately leading to cell cycle arrest and apoptosis.

dot

Caption: Molibresib inhibits BET protein binding to chromatin, downregulating MYC expression.

Preclinical Evidence in Solid Tumors

The anti-tumor activity of molibresib has been evaluated in a variety of solid tumor models, demonstrating its potential as a therapeutic agent.

In Vitro Anti-proliferative Activity

Molibresib has shown potent anti-proliferative effects in a broad panel of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) for growth inhibition is in the nanomolar range for many of these cell lines, indicating high potency.

| Cell Line | Cancer Type | IC50 (nM) |

| Various | Multiple | 32.5 - 42.5 [5] |

In Vivo Tumor Growth Inhibition

Clinical Development in Solid Tumors

The primary clinical investigation of molibresib in solid tumors has been the Phase I/II NCT01587703 study. This study evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of molibresib in patients with various advanced solid tumors.

Pharmacokinetics

Following oral administration, molibresib is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 2 hours. It exhibits a terminal half-life (t1/2) of 3-7 hours.[2]

| Parameter | Value | Reference |

| Tmax | ~2 hours | [2] |

| t1/2 | 3 - 7 hours | [2] |

Safety and Tolerability

The most common treatment-related adverse events observed in the NCT01587703 study were thrombocytopenia and gastrointestinal events (nausea, vomiting, diarrhea). These side effects were generally manageable with dose modifications.[2]

| Adverse Event (Any Grade) | Frequency (%) |

| Thrombocytopenia | 51 |

| Gastrointestinal Events | 22-42 |

| Anemia | 22 |

| Fatigue | 20 |

Clinical Activity

Preliminary evidence of anti-tumor activity was observed in patients with NUT carcinoma and castration-resistant prostate cancer (CRPC). In the NUT carcinoma cohort, four out of 19 patients achieved a confirmed or unconfirmed partial response, and eight had stable disease.[2]

| Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| NUT Carcinoma | 21% (4/19) | 63% (12/19) |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of molibresib.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

-

Cell Seeding: Seed solid tumor cell lines in 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of appropriate growth medium.[5]

-

Compound Treatment: After 12-24 hours, treat cells with a serial dilution of molibresib or vehicle control (DMSO).

-

Incubation: Incubate the plates for 96 hours at 37°C in a humidified incubator.[5]

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and calculate IC50 values using a non-linear regression model.[5]

Western Blotting for MYC Expression

Western blotting is used to detect and quantify the levels of specific proteins, such as MYC, in cell lysates.

-

Cell Lysis: Treat cells with molibresib or vehicle control for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST. Incubate with a primary antibody against c-MYC overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin, to normalize for protein loading.[4][7]

dot

Caption: A typical workflow for Western blot analysis of MYC protein levels.

Xenograft Tumor Models

In vivo efficacy of molibresib is assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice.

-

Cell Implantation: Subcutaneously inject a suspension of human solid tumor cells (e.g., 1 x 10^7 cells) into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer molibresib orally at specified doses and schedules. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals.

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) at the end of the study.[8]

Gene Set Enrichment Analysis (GSEA)

GSEA is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states (e.g., pre- and post-treatment with molibresib).[9]

-

Sample Collection and RNA Sequencing: Obtain tumor biopsies from patients before and after treatment with molibresib. Extract total RNA and perform RNA sequencing to obtain gene expression profiles.

-

Differential Gene Expression Analysis: Identify genes that are differentially expressed between the pre- and post-treatment samples.

-

GSEA Algorithm: Use GSEA software to analyze the ranked list of differentially expressed genes against a database of known gene sets (e.g., from KEGG, Reactome, or Gene Ontology).[10]

-

Interpretation: Identify pathways and biological processes that are significantly enriched in the upregulated or downregulated genes, providing insights into the molecular effects of molibresib.

Mechanisms of Resistance

As with many targeted therapies, acquired resistance can limit the long-term efficacy of BET inhibitors. Understanding the mechanisms of resistance is crucial for developing combination strategies to overcome it. Potential mechanisms of resistance to BET inhibitors include:

-

Upregulation of bypass signaling pathways: Activation of alternative pro-survival pathways, such as the PI3K/AKT or MAPK pathways, can compensate for the inhibition of BET-dependent transcription.

-

Mutations in the drug target: While not yet reported for molibresib, mutations in the bromodomains of BET proteins could potentially reduce drug binding.

-

Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of molibresib.[11][12]

Conclusion

This compound is a promising epigenetic therapeutic that targets the fundamental mechanism of gene transcription in cancer cells. Its ability to downregulate key oncogenes like MYC provides a strong rationale for its development in a variety of solid tumors. While single-agent activity has been observed, the future of molibresib likely lies in combination therapies that can overcome intrinsic and acquired resistance. Further research into predictive biomarkers and rational combination strategies will be essential to fully realize the clinical potential of this novel class of anti-cancer agents.

References

- 1. Gene set enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. JCI Insight - Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]

- 9. Gene set enrichment analysis: A knowledge-based approach for interpreting genome-wide expression profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gene set enrichment analysis and meta-analysis identified 12 key genes regulating and controlling the prognosis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Molibresib Besylate (GSK525762): A Technical Guide to a Potent BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molibresib (also known as GSK525762 or I-BET762) is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] As epigenetic readers, BET proteins play a crucial role in regulating the transcription of key oncogenes, making them a compelling target in oncology. Molibresib competitively binds to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4, thereby displacing them from chromatin and suppressing the expression of growth-promoting genes like MYC and anti-apoptotic genes such as BCL2.[3][4][5] This guide provides a comprehensive technical overview of Molibresib Besylate, summarizing its mechanism of action, preclinical and clinical data, key experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are characterized by two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][6] This interaction tethers transcriptional regulatory complexes to chromatin, facilitating the expression of target genes. BRD4, in particular, is known to recruit the Positive Transcription Elongation Factor b (P-TEFb) to promoters and super-enhancers, leading to the transcriptional activation of key oncogenes involved in cell proliferation and survival.[6][7]

Molibresib exerts its therapeutic effect by acting as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains.[3][4] By occupying this site, Molibresib prevents BET proteins from binding to acetylated chromatin, leading to the disruption of essential transcriptional complexes. This results in the potent and rapid downregulation of a specific subset of genes, most notably the master regulator oncogene MYC.[3][7] The suppression of MYC and its downstream targets leads to cell cycle arrest, cellular senescence, and apoptosis in various cancer models.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical investigations.

Table 1: In Vitro Potency and Activity

| Parameter | Value | Details | Reference(s) |

| IC₅₀ (BET) | 32.5 - 42.5 nM | Cell-free FRET assay measuring displacement of a tetra-acetylated H4 peptide. | [8][9] |

| Kd (BET) | 50.5 - 61.3 nM | Binding affinity to tandem bromodomains of BET proteins. | [9] |

| EC₅₀ (HepG2) | 0.7 µM | Induction of ApoA1 gene expression in a luciferase reporter assay. | [9] |

| EC₁₇₀ (HepG2) | 0.2 µM | Concentration for 70% increase in ApoA1-luciferase activity. | [9] |

| IC₅₀ (Solid Tumors) | 50 - 1698 nM | Median growth inhibition across various solid tumor cell lines. | [10] |

| IC₅₀ (NMC) | 50 nM | Growth inhibition in NUT midline carcinoma (NMC) cell lines. | [10] |

Table 2: Clinical Pharmacokinetics (Human)

| Parameter | Value | Patient Population / Dose | Reference(s) |

| Tₘₐₓ (Time to Peak) | ~2 hours | Solid tumor patients, single and repeat dosing. | [1][10][11] |

| t₁/₂ (Half-life) | 3 - 7 hours | Solid tumor patients. | [1][10][11] |

| Metabolism | CYP3A4 | Produces two major active metabolites (M5 and M13). | [11][12] |

| Autoinduction | Yes | A decrease in Molibresib exposure over time is observed at doses ≥60 mg. | [2][12] |

| RP2D (Solid Tumors) | 75-80 mg QD | Recommended Phase II Dose from dose-escalation studies. | [10][13] |

| RP2D (Hematologic) | 60-75 mg QD | Recommended Phase II Dose for CTCL and MDS, respectively. | [14] |

Table 3: Clinical Efficacy and Safety Overview

| Indication | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Reference(s) |

| NUT Carcinoma (NC) | 8% - 21% (4 of 19 patients had PR) | Thrombocytopenia, Anemia, Fatigue, GI events. | [10][11][15] |

| Castration-Resistant Prostate Cancer (CRPC) | 4% | Thrombocytopenia, Nausea, Decreased appetite. | [15] |

| Hematologic Malignancies (Overall) | 13% | Thrombocytopenia (37%), Anemia (15%), Febrile Neutropenia (15%). | [14] |

| Myelodysplastic Syndrome (MDS) | 25% | Thrombocytopenia, GI toxicities. | [14] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used in the characterization of Molibresib.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BET Inhibition

This bead-based proximity assay is used for high-throughput screening and determining the IC₅₀ of BET inhibitors.[16][17]

-

Principle: The assay measures the interaction between a biotinylated acetylated-histone peptide and a His-tagged BET bromodomain protein. The peptide is bound to Streptavidin-coated Donor beads, and the protein is bound to Ni-chelate Acceptor beads. When in close proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor disrupts this interaction, reducing the signal.

-

Protocol Outline:

-

Reagent Preparation: Reconstitute His-tagged BRD4 protein, biotinylated H4 peptide, Donor beads, and Acceptor beads in the appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

-

Compound Plating: Dispense serial dilutions of Molibresib (or test compound) in DMSO into a 384-well microplate.

-

Protein Incubation: Add the His-tagged BRD4 protein to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Peptide Addition: Add the biotinylated H4 peptide to the wells and incubate for another 15-30 minutes.

-

Bead Addition: Add a pre-mixed solution of Donor and Acceptor beads. Incubate in the dark for 60 minutes at room temperature to allow bead-ligand binding to reach equilibrium.

-

Signal Reading: Read the plate on an AlphaScreen-capable microplate reader.

-

Data Analysis: Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another common method to quantify the binding affinity of inhibitors to bromodomains.

-

Principle: This assay relies on the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody (e.g., anti-GST) and an acceptor fluorophore (e.g., allophycocyanin) conjugated to streptavidin. A GST-tagged bromodomain and a biotinylated acetylated-histone peptide bring the fluorophores into proximity, generating a FRET signal. An inhibitor competes with the peptide, disrupting FRET.

-

Protocol Outline:

-

Add test compound (Molibresib), GST-tagged BRD4, and the biotinylated acetylated peptide to a low-volume 384-well plate.

-

Incubate for 30 minutes at room temperature.

-

Add the detection mixture containing Europium-labeled anti-GST antibody and Streptavidin-XL665.

-

Incubate for 1-2 hours at room temperature.

-

Read the plate using a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at 320 nm.

-

Calculate the ratio of the two emission signals and determine the IC₅₀ from the dose-response curve.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures cell viability to determine the anti-proliferative effect of Molibresib.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses cells and provides a thermostable luciferase and luciferin substrate, which generates a luminescent signal proportional to the amount of ATP present.

-

Protocol Outline:

-

Cell Plating: Seed cancer cells (e.g., MV4-11, MM.1S) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere/stabilize overnight.

-

Compound Treatment: Treat cells with a serial dilution of Molibresib for 72 hours.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (typically a volume equal to the culture medium).

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Signal Reading: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate GI₅₀/IC₅₀ values from the dose-response curve.

-

Modulated Signaling Pathways

BET inhibition by Molibresib affects several critical oncogenic signaling pathways.

MYC-Driven Transcription

One of the most profound effects of BET inhibition is the suppression of MYC transcription.[3][7] BRD4 is enriched at super-enhancers that drive MYC expression in many hematologic and solid tumors.[3] Molibresib displaces BRD4 from these regulatory regions, leading to a rapid decrease in MYC mRNA and protein levels. This subsequently downregulates the entire MYC-dependent transcriptional program, inducing cell cycle arrest and apoptosis.[3][7][18]

BCL2 Family and Apoptosis Regulation

BET inhibitors modulate the intrinsic apoptotic pathway by altering the balance of pro- and anti-apoptotic proteins of the BCL2 family.[5][19] Treatment with BET inhibitors has been shown to decrease the expression of anti-apoptotic members like BCL2 and BCL-xL while simultaneously upregulating the pro-apoptotic BH3-only protein BIM.[5] This shift lowers the threshold for apoptosis, making it a key mechanism of action, particularly in hematologic malignancies.[5][20]

NF-κB and Inflammatory Signaling

BET proteins also play a role in inflammation by regulating the NF-κB pathway. BRD4 can interact with the acetylated RelA subunit of NF-κB, facilitating the transcription of pro-inflammatory genes.[6] By inhibiting this interaction, Molibresib can attenuate the inflammatory response, which is often co-opted by cancer cells for survival and proliferation.[6][21]

Experimental & Drug Development Workflow

The development of a BET inhibitor like Molibresib follows a structured workflow from initial discovery to clinical validation.

Clinical Development and Future Directions

Molibresib has been evaluated in Phase I and II clinical trials for a range of advanced solid tumors and hematologic malignancies.[2][4][22] Clinical activity has been observed, most notably in patients with NUT midline carcinoma (NC), a rare and aggressive cancer defined by a BRD4-NUT fusion oncoprotein, providing strong proof-of-concept for BET inhibition in this genetically defined disease.[10][11] Modest activity was also seen in other tumor types like CRPC and certain leukemias.[14][15]

However, the clinical development of Molibresib has been challenged by on-target toxicities, primarily thrombocytopenia and gastrointestinal side effects, which can be dose-limiting.[2][10][13] These adverse events are a known class effect of pan-BET inhibitors. The observed antitumor activity as a monotherapy has been modest in broader patient populations, suggesting that the future of Molibresib and other BET inhibitors likely lies in combination therapies.[23][24] Investigations are ongoing to combine BET inhibitors with other targeted agents or chemotherapy to enhance efficacy and overcome resistance mechanisms.[21][23]

References

- 1. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molibresib - My Cancer Genome [mycancergenome.org]

- 5. ashpublications.org [ashpublications.org]

- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 12. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ascopubs.org [ascopubs.org]

- 16. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. BET Inhibition Induces Apoptosis in Aggressive B-Cell Lymphoma via Epigenetic Regulation of BCL-2 Family Members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. How Much Can We Bet on Activity of BET Inhibitors Beyond NUT–Midline Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]

Molibresib Besylate (GSK525762): A Technical Guide on Targeting MYC-Driven Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molibresib (also known as GSK525762) is an orally bioavailable, selective, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide provides a comprehensive overview of molibresib's mechanism of action, preclinical evidence, and clinical trial data, with a specific focus on its role in targeting malignancies driven by the MYC family of oncogenes. By competitively binding to the bromodomains of BET proteins, molibresib displaces them from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC.[3][4] While demonstrating proof-of-concept and modest single-agent activity in certain hematologic and solid tumors, its clinical utility has been constrained by toxicities.[1][5] The future of molibresib likely lies in combination therapies to enhance its therapeutic window and overcome resistance.

Core Mechanism of Action: Disrupting the BET-MYC Axis

The MYC family of proto-oncogenes (including c-MYC and N-MYC) are master transcriptional regulators that are overexpressed or activated in more than half of all human cancers, driving proliferation and tumorigenesis.[3][6] The expression of MYC is critically dependent on the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which act as epigenetic "readers."[3][7]

BET proteins, particularly BRD4, recognize and bind to acetylated lysine residues on histone tails within chromatin.[7][8] This binding facilitates the recruitment of transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to the promoters and super-enhancers of target genes, including MYC.[8][9] This process initiates and elongates the transcription of MYC, leading to the production of the Myc oncoprotein.

Molibresib exerts its therapeutic effect by disrupting this fundamental process. As a pan-BET inhibitor, it competitively binds to the acetyl-lysine recognition pockets (bromodomains) of BET proteins.[7][10] This action displaces BET proteins from chromatin, preventing the assembly of the transcriptional apparatus at the MYC gene locus and leading to a rapid and potent suppression of MYC transcription and subsequent protein expression.[4][11] This downregulation of the central oncogenic driver results in cell cycle arrest, cellular senescence, and apoptosis in susceptible cancer cells.[4][11]

Preclinical and Clinical Efficacy of Molibresib

Molibresib has demonstrated broad antiproliferative activity in vitro across various hematological cancer models, including acute myeloid leukemia (AML), multiple myeloma (MM), and Non-Hodgkin lymphoma (NHL).[1] Preclinical studies have consistently shown that BET inhibition leads to the downregulation of MYC and its transcriptional targets, resulting in significant antitumor activity in xenograft models of cancers like Burkitt's lymphoma and AML.[2][11]

Clinical investigations have primarily centered on two key open-label, Phase I/II studies: BET115521 (NCT01587703) in solid tumors and BET116183 (NCT01943851) in hematologic malignancies.[1][2]

Quantitative Summary of Clinical Efficacy

The tables below summarize the clinical response data from the Phase I/II studies of molibresib monotherapy.

Table 1: Efficacy in Hematologic Malignancies (NCT01943851)

| Indication | Number of Patients | Dosing (RP2D) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |

|---|---|---|---|---|---|

| Total Study | 111 | N/A | 13% (95% CI, 6.9–20.6) | 6 | 7 |

| Part 1 (Dose Escalation) | 87 | N/A | 10% (95% CI, 4.8–18.7) | 3 (2 AML, 1 NHL) | 6 (4 AML, 2 NHL) |

| Part 2 (Dose Expansion) | 24 | N/A | 25% (95% CI, 7.3–52.4) | 3 (MDS) | 1 (MDS) |

| - MDS Cohort | 16 | 75 mg QD | - | 3 | 1 |

| - CTCL Cohort | 8 | 60 mg QD | - | 0 | 0 |

Data sourced from Dawson et al.[1][5][12] RP2D: Recommended Phase 2 Dose; QD: Once Daily; AML: Acute Myeloid Leukemia; NHL: Non-Hodgkin Lymphoma; MDS: Myelodysplastic Syndrome; CTCL: Cutaneous T-cell Lymphoma.

Table 2: Efficacy in Solid Tumors (NCT01587703)

| Indication | Number of Patients | Dosing (RP2D) | Best Response | Median PFS | Median OS |

|---|---|---|---|---|---|

| NUT Carcinoma (NC) | 19 | 80 mg QD | 4 PR (confirmed/unconfirmed) | 4.8 months | 5.0 months |

| Castration-Resistant Prostate Cancer (CRPC) | 25 | 75 mg QD | RR: 4% (1 confirmed PR) | 8.0 months | 9.1 months |

Data sourced from Hann et al. and Cousin et al.[2][13][14][15] PFS: Progression-Free Survival; OS: Overall Survival; RR: Response Rate.

Safety and Tolerability Profile

The clinical use of molibresib is primarily limited by its toxicity profile. The most frequently observed adverse events are manageable but can be dose-limiting.

Table 3: Common Treatment-Related Adverse Events (TRAEs) Across Studies

| Adverse Event | Grade (Any) | Grade (3+) |

|---|---|---|

| Thrombocytopenia | 51-64% | 37% |

| Nausea | 43-52% | <5% |

| Diarrhea | 23-38% | <5% |

| Decreased Appetite | 22-39% | <5% |

| Dysgeusia | 22-49% | <5% |

| Fatigue | 20-45% | <5% |

| Anemia | 15-22% | 15% |

| Vomiting | 23-26% | <5% |

Data compiled from multiple clinical studies.[1][2][5][14][15][16]

Dose-limiting toxicities (DLTs) were primarily Grade 4 thrombocytopenia, observed at doses of 60 mg and higher.[2][14] These toxicities led to the selection of 60-80 mg once daily as the recommended Phase II dose (RP2D) in various cohorts.[2][5]

Experimental Protocols and Methodologies

Clinical Trial Design

The pivotal studies for molibresib followed a standard two-part, open-label design.[1][5][12]

-

Part 1 (Dose Escalation): This phase aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and RP2D of molibresib. It typically employed a 3+3 dose-escalation design. The primary endpoint was safety, assessed by the incidence of adverse events and DLTs.[5][12]

-

Part 2 (Dose Expansion): This phase evaluated the preliminary efficacy and further characterized the safety of molibresib at the established RP2D in specific disease cohorts. The primary endpoint was the objective response rate (ORR).[5][12]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

-

PK Analysis: Plasma concentrations of molibresib and its metabolites were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[1] Samples were collected at various time points after single and repeated dosing to determine parameters like Cmax (maximum concentration) and t1/2 (half-life).[2][15] Molibresib demonstrated rapid absorption (Cmax at ~2 hours) and elimination (t1/2 of 3–7 hours).[2][15]

-

PD Biomarker Analysis: Target engagement was assessed by measuring levels of circulating monocyte chemoattractant protein-1 (MCP-1), a known downstream target of BET activity. Dose-dependent reductions in MCP-1 were observed, confirming biological activity.[2][14][15]

Gene Expression Analysis Protocol

To confirm the mechanism of action in patients, gene expression studies were conducted on paired tumor biopsies or bone marrow aspirates collected before and during treatment.[12][13]

Methodology:

-

Sample Collection: Tumor biopsies or bone marrow aspirates were obtained at screening and after a defined period of molibresib treatment.[12]

-

RNA Isolation and Sequencing: Total RNA was extracted from patient samples, followed by library preparation and high-throughput RNA sequencing (RNA-seq) to profile the transcriptome.[3]

-

Bioinformatic Analysis: Sequencing reads were aligned to the human genome. Gene expression levels were quantified, and differential expression analysis was performed between pre- and post-treatment samples.[3]

-

Significance Criteria: Genes were considered significantly differentially expressed if they met a threshold of a >1.5-fold change in expression with a False Discovery Rate (FDR) of less than 0.05.[3][12]

-

Pathway Analysis: Gene Set Enrichment Analysis (GSEA) was used to identify coordinated changes in predefined gene sets, such as the Hallmark gene sets, to reveal the biological pathways modulated by molibresib.[3][17]

Results from these analyses confirmed that molibresib treatment leads to the transcriptional downregulation of MYC target genes in patients, consistent with its proposed mechanism of action.[12][13] For instance, in a study of patients with hematologic malignancies, 398 genes were found to be differentially expressed, with the majority (72.6%) being downregulated.[3]

Conclusion and Future Directions

Molibresib besylate is a potent BET inhibitor that effectively targets the transcriptional machinery of MYC-driven cancers. Preclinical models provided a strong rationale for its development, and clinical trials have confirmed its mechanism of action and demonstrated modest single-agent antitumor activity in select patient populations, such as those with NUT carcinoma and certain hematologic malignancies.[1][2]

However, the therapeutic window for molibresib monotherapy is narrow, with clinical efficacy often limited by on-target toxicities, particularly thrombocytopenia and gastrointestinal adverse events.[1][2] The modest response rates suggest that inhibiting a single epigenetic node may be insufficient to induce durable responses in complex, heterogeneous cancers.

Therefore, the most promising path forward for molibresib and other BET inhibitors is likely through rational combination strategies. Investigating molibresib in combination with other targeted therapies, chemotherapy, or immunotherapy may enhance synergistic antitumor effects, overcome intrinsic or acquired resistance, and potentially allow for lower, better-tolerated dosing schedules.[1][3] Such investigations are warranted to fully define the role of BET inhibition in the anticancer armamentarium.[14]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-myc enhances the expression of a large set of genes functioning in ribosome biogenesis and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molibresib - My Cancer Genome [mycancergenome.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

Methodological & Application

Application Notes and Protocols for Molibresib Besylate Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Molibresib Besylate (also known as GSK525762 or I-BET762), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in a cell culture setting.

This compound exerts its antineoplastic activity by targeting the BET bromodomain-containing proteins: BRD2, BRD3, BRD4, and BRDT.[1][2] It competitively binds to the acetylated lysine recognition motifs on the bromodomains of these proteins, thereby preventing their interaction with acetylated histones.[1][2] This disruption of protein-histone interaction leads to altered chromatin remodeling and subsequent modulation of gene expression.[1] A key outcome of this inhibition is the suppression of the transcription of critical oncogenes, such as c-Myc, which are pivotal in driving tumor cell growth and proliferation.[3][4]

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various Solid Tumors (median) | Solid Tumors | 50 - 1698 | [5][6] |

| NUT Midline Carcinoma (NMC) (median) | NUT Midline Carcinoma | 50 | [5][6] |

| BET Bromodomain (cell-free) | - | 32.5 - 42.5 | [7][8][9] |

| HepG2 (EC50 for ApoA1 expression) | Hepatocellular Carcinoma | 700 | [9] |

| 697 (EC50) | Acute Lymphoblastic Leukemia | 1170 | [8] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. By inhibiting BET proteins, Molibresib prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target oncogenes like c-MYC and subsequent inhibition of cell proliferation and tumor growth.

References

- 1. Facebook [cancer.gov]

- 2. molibresib - My Cancer Genome [mycancergenome.org]

- 3. Molibresib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Gene Expression Analysis Using RNA-seq after Molibresib Besylate Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molibresib Besylate (GSK525762) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In various cancers, BET proteins are implicated in the upregulation of oncogenes, such as MYC, driving tumor growth and proliferation.[3][4]

Molibresib competitively binds to the acetylated lysine-binding pockets of BET bromodomains, displacing them from chromatin.[1] This leads to the suppression of target gene transcription, including critical oncogenes, and subsequent inhibition of cancer cell growth.[1][5] RNA sequencing (RNA-seq) is a powerful technology to comprehensively analyze the transcriptomic changes induced by Molibresib treatment, providing insights into its mechanism of action, identifying biomarkers of response, and discovering potential combination therapy strategies.[6][7][8]

These application notes provide a detailed protocol for conducting a gene expression analysis using RNA-seq on cancer cells treated with this compound.

Signaling Pathway Affected by this compound

Caption: Mechanism of this compound action.

Experimental Protocols

This section details the necessary steps for a comprehensive RNA-seq experiment to analyze the effects of this compound.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cancer cell line known to be sensitive to BET inhibitors. For this protocol, we will use a human acute myeloid leukemia (AML) cell line, such as Kasumi-1, which has shown sensitivity to BET inhibitors.[9]

-

Cell Culture: Culture Kasumi-1 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound (MedChemExpress, HY-13653A) in dimethyl sulfoxide (DMSO). Store at -80°C.[10] Further dilute the stock solution in culture medium to the desired final concentrations.

-

Experimental Design:

-

Treatment Group: Treat Kasumi-1 cells with a clinically relevant concentration of this compound (e.g., 250 nM).

-

Control Group: Treat an equal number of cells with the same volume of DMSO as the vehicle control.

-

Replicates: Prepare a minimum of three biological replicates for each condition to ensure statistical power.[7]

-

-

Treatment Procedure:

-

Seed Kasumi-1 cells at a density of 0.5 x 10^6 cells/mL in T-25 flasks.

-

After 24 hours, treat the cells with either this compound or DMSO.

-

Incubate the cells for a predetermined time point (e.g., 24 hours) to allow for significant changes in gene expression.

-

RNA Extraction and Quality Control

-

Cell Harvesting: After the treatment period, harvest the cells by centrifugation.

-

RNA Extraction: Extract total RNA from the cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions.

-

RNA Quality Control:

-

Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.

-

RNA Library Preparation and Sequencing

-

Library Preparation:

-

Start with 1 µg of total RNA for each sample.

-

Deplete ribosomal RNA (rRNA) using a ribo-depletion kit to enrich for messenger RNA (mRNA) and other non-coding RNAs.

-

Fragment the enriched RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library using PCR.

-

A number of commercial kits are available for this process (e.g., TruSeq Stranded Total RNA Library Prep Kit, Illumina).

-

-

Library Quality Control:

-

Assess the library size distribution using an automated electrophoresis system.

-

Quantify the library concentration using a fluorometric method (e.g., Qubit).

-

-

Sequencing:

-

Pool the indexed libraries.

-

Perform paired-end sequencing (e.g., 2 x 150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a recommended depth of at least 20 million reads per sample for differential gene expression analysis.

-

Data Analysis Protocol

The following protocol outlines the bioinformatics workflow for analyzing the RNA-seq data.

Experimental Workflow

Caption: RNA-seq experimental workflow.

Quality Control of Raw Sequencing Data

-

Use tools like FastQC to assess the quality of the raw sequencing reads. This includes checking for per-base sequence quality, GC content, and adapter contamination.

-

Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.

Read Alignment

-

Align the cleaned reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.

Gene Expression Quantification

-

Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.

Differential Gene Expression Analysis

-

Perform differential expression analysis between the Molibresib-treated and DMSO-treated groups using packages like DESeq2 or edgeR in R.

-

Identify genes that are significantly upregulated or downregulated based on a log2 fold change and an adjusted p-value (FDR) cutoff (e.g., |log2FoldChange| > 1 and FDR < 0.05).

Downstream Analysis

-

Gene Ontology (GO) and Pathway Enrichment Analysis: Use tools like DAVID, Metascape, or GSEA to identify biological processes, molecular functions, and signaling pathways that are significantly enriched in the list of differentially expressed genes.[11][12] This can provide insights into the biological effects of Molibresib treatment.

-

Visualization: Generate heatmaps to visualize the expression patterns of differentially expressed genes and volcano plots to visualize the magnitude and significance of gene expression changes.

Data Analysis Workflow

Caption: Bioinformatic data analysis workflow.

Data Presentation

The quantitative results from the differential expression analysis should be summarized in a clear and structured table.

| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Description |

| Downregulated Genes | ||||

| MYC | -2.58 | 1.2e-50 | 2.1e-46 | MYC Proto-Oncogene, bHLH Transcription Factor |

| BRD4 | -1.75 | 3.4e-32 | 5.9e-28 | Bromodomain Containing 4 |

| CCND1 | -1.52 | 8.9e-25 | 1.5e-21 | Cyclin D1 |

| BCL2 | -1.21 | 4.6e-18 | 7.8e-15 | BCL2 Apoptosis Regulator |

| Upregulated Genes | ||||

| CDKN1A | 2.15 | 7.2e-45 | 1.2e-40 | Cyclin Dependent Kinase Inhibitor 1A (p21) |

| GADD45A | 1.89 | 9.1e-38 | 1.6e-34 | Growth Arrest and DNA Damage Inducible Alpha |

| HEXIM1 | 1.63 | 2.5e-30 | 4.3e-27 | Hexamethylene Bis-Acetamide Inducible 1 |

| ID2 | 1.47 | 6.8e-27 | 1.2e-23 | Inhibitor of DNA Binding 2, HLH Protein |

Table 1: Hypothetical Quantitative Data of Differentially Expressed Genes after this compound Treatment. The table shows a selection of significantly up- and downregulated genes with their corresponding log2 fold change, p-value, and adjusted p-value.

Conclusion

This application note provides a comprehensive framework for investigating the transcriptomic effects of this compound using RNA-seq. The detailed protocols for cell culture, treatment, RNA sequencing, and data analysis will enable researchers to generate high-quality, reproducible data. The insights gained from such studies are invaluable for understanding the molecular mechanisms of BET inhibitors, identifying novel therapeutic targets, and developing more effective cancer therapies.

References

- 1. Facebook [cancer.gov]

- 2. molibresib - My Cancer Genome [mycancergenome.org]

- 3. Molibresib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]

- 7. alitheagenomics.com [alitheagenomics.com]

- 8. blog.championsoncology.com [blog.championsoncology.com]

- 9. High Resolution Mapping of RNA Polymerases Identifies Mechanisms of Sensitivity and Resistance to BET Inhibitors in t(8;21) AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

Application Notes and Protocols for Molibresib Besylate in Combination Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and clinical investigation of Molibresib Besylate (GSK525762), a potent bromodomain and extra-terminal (BET) inhibitor, when used in combination with other cancer therapies. Detailed protocols for key experiments are included to facilitate further research and development in this area.

Introduction to this compound

This compound is a small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene expression by recognizing acetylated lysine residues on histones.[2] By binding to the bromodomains of BET proteins, Molibresib prevents their interaction with acetylated histones and transcription factors, thereby disrupting the expression of key oncogenes such as MYC.[1][2] Preclinical studies have demonstrated its anti-proliferative and cytotoxic activity in various hematological and solid tumor models.[3][4]

Rationale for Combination Therapies

While Molibresib has shown promise as a monotherapy, combination strategies are being explored to enhance its anti-cancer activity and overcome potential resistance mechanisms. The rationale for combining Molibresib with other agents stems from the potential for synergistic interactions that target multiple oncogenic pathways simultaneously.

Combination with Endocrine Therapies

In hormone receptor-positive cancers, such as estrogen receptor-positive (ER+) breast cancer and androgen receptor-positive (AR+) prostate cancer, endocrine therapies are a cornerstone of treatment. However, resistance to these therapies often develops. BET proteins have been implicated in the transcriptional regulation of both the estrogen and androgen receptors. Therefore, combining a BET inhibitor like Molibresib with endocrine therapies such as fulvestrant (an ER antagonist) or enzalutamide (an AR inhibitor) is a rational approach to overcome resistance. Preclinical data have suggested that this combination might be effective in endocrine-resistant settings.[5][6]

Signaling Pathway: Molibresib and Endocrine Therapy

Caption: Molibresib inhibits BET proteins, downregulating MYC, while endocrine therapy blocks ER/AR signaling.

Preclinical Data on Combination Therapies

While clinical trials have explored the combination of Molibresib with fulvestrant, preclinical data demonstrating synergy is crucial for informing clinical development.[5][6] Although specific quantitative synergy data for Molibresib with fulvestrant and enzalutamide from publicly available preclinical studies are limited, the general principle of combining BET inhibitors with endocrine therapies has been investigated. For instance, the BET inhibitor ZEN-3694 has been shown to synergize with both tamoxifen and fulvestrant in ER+ breast cancer cell lines.

Table 1: Representative Preclinical Synergy Data for BET Inhibitor Combinations (Hypothetical Data for Illustrative Purposes)

| Cell Line | Combination | Concentration Range | Combination Index (CI) | Synergy Level |

| MCF-7 (ER+) | Molibresib + Fulvestrant | 10-1000 nM | < 1 | Synergistic |

| T47D (ER+) | Molibresib + Fulvestrant | 10-1000 nM | < 1 | Synergistic |

| LNCaP (AR+) | Molibresib + Enzalutamide | 10-1000 nM | < 1 | Synergistic |

| VCaP (AR+) | Molibresib + Enzalutamide | 10-1000 nM | < 1 | Synergistic |

Note: This table is for illustrative purposes to demonstrate how quantitative synergy data would be presented. Actual data for Molibresib combinations should be generated and cited from specific preclinical studies.

Experimental Protocols

Cell Viability and Synergy Analysis

This protocol outlines the steps to assess the synergistic effect of Molibresib in combination with another therapeutic agent on cancer cell viability.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)

-

Complete cell culture medium

-

This compound

-

Combination drug (e.g., Fulvestrant, Enzalutamide)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

CompuSyn software for synergy analysis

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Drug Preparation: Prepare serial dilutions of Molibresib and the combination drug individually and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).

-

Drug Treatment: Add 100 µL of the drug solutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72-96 hours.

-

Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the fraction of affected cells (Fa) for each drug concentration and combination.

-

Use CompuSyn software to perform the Chou-Talalay method for synergy analysis.[7][8][9][10] The software will generate Combination Index (CI) values.

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Caption: Workflow for cell viability and synergy analysis.

Western Blot Analysis

This protocol is for assessing the effect of Molibresib combinations on protein expression levels of key signaling molecules.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-MYC, anti-BCL2, anti-ERα, anti-AR, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse treated cells and determine protein concentration.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor-positive/HER2-negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. combosyn.com [combosyn.com]

Troubleshooting & Optimization

Overcoming resistance to Molibresib Besylate in cancer cells

Welcome to the technical support center for Molibresib Besylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows intrinsic resistance to this compound. What are the potential mechanisms?

A1: Intrinsic resistance to BET inhibitors like this compound can occur through several mechanisms. In castration-resistant prostate cancer (CRPC), mutations in the SPOP gene can lead to the upregulation of BRD4, a primary target of Molibresib, thus conferring resistance.[1] Another mechanism observed in non-small cell lung cancer (NSCLC) involves the activation of the oncogene BCL6 and the subsequent enhancement of the mTOR signaling pathway upon treatment with BET inhibitors.[1] Additionally, upregulation of receptors for epidermal growth factor (EGF-R) and vascular endothelial growth factor (VEGF-R) can contribute to cellular adaptation and resistance.[2]

Q2: My cancer cell line initially responded to this compound but has now developed acquired resistance. What could be the cause?

A2: Acquired resistance often develops after an initial response to treatment. In triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML), resistance can emerge within six months.[1] A key driver of acquired resistance in TNBC is the RNA-binding protein IGF2BP2, which enhances the translation of the c-MYC oncogene.[1] Another described mechanism involves the rewiring of transcriptional circuits, allowing cancer cells to adapt to the inhibition of BRD4.[3] Furthermore, in some resistant cells, BRD4 can remain bound to chromatin in a bromodomain-independent manner, often associated with hyperphosphorylation of BRD4 due to decreased PP2A activity.[4]

Q3: What combination strategies can be employed to overcome resistance to this compound?

A3: Several rational combination strategies have been explored to overcome resistance. For NSCLC with mTOR pathway activation, combining Molibresib with an mTOR inhibitor or a BCL6 inhibitor has shown robust synergistic effects.[1] In TNBC models with acquired resistance driven by IGF2BP2, targeting this pathway can restore sensitivity.[1] For cancers where resistance is associated with increased BCL-xL expression, co-treatment with BCL-xL inhibitors like ABT-737 may be effective.[4] In malignant peripheral nerve sheath tumors (MPNST), combining Molibresib with Bcl-2 inhibitors such as ABT263 has demonstrated enhanced apoptotic induction.[5]

Q4: Are there any known biomarkers that can predict resistance to this compound?

A4: Research into predictive biomarkers is ongoing. One study suggested a "resistance index" based on the expression of three specific transcripts that could potentially predict resistance to BET inhibitors.[3] In hormone receptor-positive/HER2-negative metastatic breast cancer, the detection of copy-number amplification in circulating tumor DNA was strongly associated with poor progression-free survival in patients treated with Molibresib in combination with fulvestrant.[6][7]

Troubleshooting Guides

Issue 1: Decreased Cell Viability in Response to this compound is Less Than Expected.

Possible Cause 1: Intrinsic Resistance Mechanisms

-

Troubleshooting Step: Investigate potential intrinsic resistance pathways.

-

Experiment: Western blot analysis to assess the protein levels of BRD4. Upregulation may indicate resistance.

-

Experiment: Assess the activation of the mTOR pathway by checking the phosphorylation status of key proteins like Akt and S6 kinase via western blot.

-

Experiment: Perform gene expression analysis (e.g., qPCR or RNA-seq) to check for upregulation of oncogenes such as BCL6 or c-MYC.

-

Possible Cause 2: Sub-optimal Drug Concentration or Treatment Duration

-

Troubleshooting Step: Optimize the experimental conditions.

-

Experiment: Perform a dose-response curve with a wider range of this compound concentrations to determine the IC50 for your specific cell line.

-

Experiment: Conduct a time-course experiment to assess the optimal treatment duration for inducing a response.

-

Issue 2: Development of Acquired Resistance After Initial Sensitivity.

Possible Cause 1: Upregulation of c-MYC via IGF2BP2

-

Troubleshooting Step: Investigate the role of the IGF2BP2/c-MYC axis.

-

Experiment: Perform RNA immunoprecipitation sequencing (RIP-Seq) to identify RNAs bound to IGF2BP2.

-

Experiment: Use western blot to quantify the protein levels of IGF2BP2 and c-MYC in resistant versus sensitive cells.

-

Experiment: Employ siRNA or shRNA to knockdown IGF2BP2 in resistant cells and assess for re-sensitization to this compound.

-

Possible Cause 2: Bromodomain-Independent BRD4 Activity

-

Troubleshooting Step: Assess the chromatin binding of BRD4.

-

Experiment: Perform Chromatin Immunoprecipitation sequencing (ChIP-seq) for BRD4 in both sensitive and resistant cells, with and without this compound treatment. Persistent BRD4 binding in the presence of the inhibitor in resistant cells suggests a bromodomain-independent mechanism.[4]

-

Experiment: Analyze the phosphorylation status of BRD4 via western blot. Hyperphosphorylation may be indicative of this resistance mechanism.[4]

-

Quantitative Data Summary

Table 1: IC50 Values of BET Inhibitors in Sensitive vs. Resistant MPNST Cells

| Cell Line | Inhibitor | IC50 (µM) |

| mMPNST | CPI-203 | ~1.0 |

| mMPNST | JQ1 | ~1.5 |

| mMPNST | OTX 015 | ~0.5 |

| S462 MPNST | CPI-203 | >10 |

| S462 MPNST | JQ1 | >10 |

| S462 MPNST | OTX 015 | >10 |

| Data adapted from studies on BET inhibitor resistance in MPNST models, which show partial sensitivity that can be overcome.[5] |

Key Experimental Protocols

1. Chromatin Immunoprecipitation sequencing (ChIP-seq) for BRD4

-

Objective: To determine the genomic binding sites of BRD4 and assess changes upon this compound treatment in sensitive and resistant cells.

-

Methodology:

-

Cell Culture and Treatment: Culture sensitive and resistant cells to ~80-90% confluency. Treat with either vehicle (DMSO) or this compound at a predetermined concentration for the desired duration.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.

-

Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare the binding patterns between different conditions.

-

2. RNA Immunoprecipitation Sequencing (RIP-Seq)

-

Objective: To identify RNAs that are physically associated with the RNA-binding protein IGF2BP2.

-

Methodology:

-

Cell Lysis: Harvest and lyse cells in a polysome lysis buffer to preserve RNA-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with magnetic beads pre-coated with an anti-IGF2BP2 antibody.

-

Washes: Wash the beads to remove non-specifically bound proteins and RNA.

-

RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.

-

Library Preparation and Sequencing: Construct a cDNA library from the purified RNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference transcriptome to identify the RNAs that were bound to IGF2BP2.

-

Visualizations

Caption: Acquired resistance to Molibresib via IGF2BP2-mediated c-MYC upregulation.

Caption: Troubleshooting workflow for selecting a combination therapy.

References

- 1. cancer-conferences.magnusgroup.org [cancer-conferences.magnusgroup.org]

- 2. researchgate.net [researchgate.net]

- 3. Studies help explain resistance to BET inhibitors | MDedge [mdedge.com]

- 4. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor-positive/HER2-negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Molibresib Besylate Treatment Duration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of Molibresib Besylate for maximal therapeutic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1] By binding to the acetylated lysine recognition motifs on the bromodomains of these proteins, Molibresib prevents their interaction with acetylated histones and transcription factors.[2] This disruption of chromatin remodeling leads to the suppression of key oncogenes, such as MYC, and other genes involved in cell proliferation and survival, ultimately inhibiting tumor cell growth.[3][4]

Q2: What is the recommended starting dose for in vivo preclinical experiments?

A2: Based on clinical trial data, the recommended Phase 2 dose for solid tumors is 75 mg once daily.[5][6] For preclinical in vivo studies, it is advisable to start with a dose range that has been shown to be effective in relevant animal models and adjust based on tolerability and efficacy data. Frequent dose interruptions and reductions have been observed in clinical trials due to adverse events, suggesting that continuous high-dose treatment may not be sustainable.[5][6]

Q3: What are the common toxicities associated with this compound treatment?

A3: The most frequently reported treatment-related adverse events in clinical trials are thrombocytopenia (low platelet count) and gastrointestinal toxicities, including nausea, vomiting, diarrhea, and decreased appetite.[5][6][7] These toxicities are often dose-limiting and may necessitate dose reductions or interruptions.[5][6]

Q4: How can I monitor the biological effect of this compound in my experiments?

A4: The biological effect of this compound can be monitored by assessing the expression of downstream target genes. A key pharmacodynamic biomarker for BET inhibitor activity is the upregulation of HEXIM1.[8][9] Downregulation of the oncogene MYC is another widely recognized indicator of target engagement, particularly in hematologic cancer models.[3][10] Circulating monocyte chemoattractant protein-1 (MCP-1) levels have also been shown to decrease in a dose-dependent manner following treatment.[3][7]

Q5: Are there any biomarkers to predict or monitor for toxicity?

A5: Yes, for the common dose-limiting toxicity of thrombocytopenia, the downregulation of the transcription factors GATA1 and its downstream target genes, Nuclear Factor Erythroid 2 (NFE2) and Platelet Factor 4 (PF4), in blood samples can serve as early predictive biomarkers.[2][11][12][13] Monitoring platelet counts regularly throughout the experiment is also crucial.

Troubleshooting Guides

Issue 1: Suboptimal anti-tumor efficacy with continuous daily dosing.

Possible Cause:

-

Insufficient target engagement: The dose may be too low to achieve sustained inhibition of BET proteins.

-

Development of resistance: Tumor cells may develop mechanisms to bypass the effects of BET inhibition over time.

-

High tumor burden: A large tumor may require a more aggressive or combination treatment approach.

Troubleshooting Steps:

-

Confirm Target Engagement:

-

Assess the expression of pharmacodynamic biomarkers such as HEXIM1 (upregulation) and MYC (downregulation) in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells) at various time points after treatment. A lack of significant modulation may indicate an insufficient dose.

-

-

Dose Escalation Study:

-

Carefully escalate the dose of this compound while closely monitoring for signs of toxicity. The goal is to find the maximum tolerated dose (MTD) in your specific experimental model that provides the best therapeutic window.

-

-

Consider Intermittent Dosing:

-

Preclinical studies with other BET inhibitors suggest that intermittent dosing schedules (e.g., 4 days on/3 days off) may maintain anti-tumor efficacy while mitigating toxicities.[14] Design a pilot study to compare continuous daily dosing with one or two intermittent schedules.

-

-

Combination Therapy:

-

Explore combining this compound with other anti-cancer agents. BET inhibitors have shown synergistic effects with other targeted therapies.[1]

-

Issue 2: Severe toxicity (e.g., significant weight loss, lethargy, thrombocytopenia) leading to premature termination of the experiment.

Possible Cause:

-

Dose is too high: The administered dose exceeds the maximum tolerated dose in the experimental model.

-

Continuous dosing schedule: Sustained inhibition of BET proteins can lead to on-target toxicities in normal tissues.[15]

Troubleshooting Steps:

-

Dose De-escalation:

-

Reduce the dose of this compound to a level that is better tolerated.

-

-

Implement Intermittent Dosing:

-

Switch to an intermittent dosing schedule to allow for recovery of normal tissues between treatments. This can help to reduce the cumulative toxicity. A clinical trial of another BET inhibitor utilized a 14-days-on, 7-days-off schedule to manage toxicities.[14]

-

-

Monitor Toxicity Biomarkers:

-

Supportive Care:

-

Ensure animals have adequate hydration and nutrition. For specific toxicities, consult with a veterinarian for appropriate supportive care measures.

-

Data Presentation

Table 1: Summary of this compound Clinical Pharmacokinetics and Pharmacodynamics

| Parameter | Value | Reference |

| Half-life (t1/2) | 3-7 hours | [3][7][16] |

| Time to Max. Concentration (Tmax) | ~2 hours | [3][7][16] |

| Recommended Phase 2 Dose (Solid Tumors) | 75 mg once daily | [5][6] |